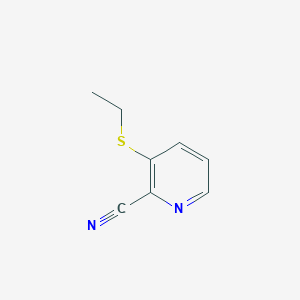
3-(Ethylthio)picolinonitrile
Cat. No. B3041708
Key on ui cas rn:
342816-54-0
M. Wt: 164.23 g/mol
InChI Key: LHWIVCLPFWAWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06387911B1
Procedure details


To a stirred suspension of sodium ethanethiolate (600 mg, 5.75 mmol) in dry THF (25 mL) was added 3-bromo-2-cyanopyridine (700 mg, 3.83 mmol). The reaction mixture was heated to reflux under N2 for 3 h. The solvent was removed in vacuo and the resulting residue was taken Lip in CH2Cl2 (35 mL). The solution was filtered to remove precipitated sodium bromide and the filtrate was concentrated at reduced pressure to afford the title compound as a yellow oil:



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([S-:3])[CH3:2].[Na+].Br[C:6]1[C:7]([C:12]#[N:13])=[N:8][CH:9]=[CH:10][CH:11]=1>C1COCC1>[C:12]([C:7]1[C:6]([S:3][CH2:1][CH3:2])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:13] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2 for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated sodium bromide
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NC=CC=C1SCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
